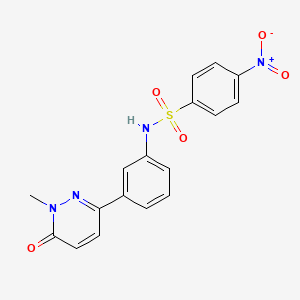
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methylbenzamide is a complex organic compound that features a furan ring, a piperidine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methylbenzamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the cyclization of appropriate precursors.
Attachment of the Furan Ring: The furan-2-ylmethyl group is introduced through a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the piperidine intermediate.
Formation of the Benzamide Moiety: The final step involves the acylation of the piperidine intermediate with 2-methylbenzoyl chloride under basic conditions to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.
Reduction: The piperidine ring can be reduced to form a piperidine alcohol.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Piperidine alcohols.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methylbenzamide can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
This compound may exhibit biological activity due to its structural similarity to known bioactive molecules. It could be investigated for potential pharmacological properties such as anti-inflammatory, analgesic, or antimicrobial effects.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structure allows for modifications that could enhance its efficacy and reduce potential side effects.
Industry
In the material science industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism by which N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methylbenzamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity and leading to a physiological response. The furan and piperidine rings could facilitate binding to biological targets, while the benzamide moiety could influence the compound’s pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-benzamide: Lacks the methyl group on the benzamide moiety.
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-chlorobenzamide: Contains a chlorine atom instead of a methyl group on the benzamide moiety.
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methoxybenzamide: Contains a methoxy group instead of a methyl group on the benzamide moiety.
Uniqueness
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methylbenzamide is unique due to the specific combination of functional groups it contains. The presence of the furan ring, piperidine ring, and methyl-substituted benzamide moiety provides a distinct set of chemical properties and potential biological activities that are not found in other similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-15-5-2-3-7-18(15)19(22)20-13-16-8-10-21(11-9-16)14-17-6-4-12-23-17/h2-7,12,16H,8-11,13-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPVOUOUHYPPRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
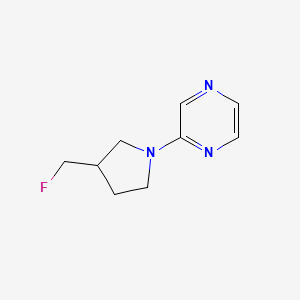
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2759036.png)
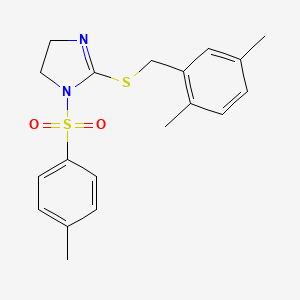
![2-methyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propane-1-sulfonamide](/img/structure/B2759041.png)
![(8,8-Difluoro-2-oxaspiro[4.5]decan-3-yl)methanamine;hydrochloride](/img/structure/B2759043.png)

![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2759045.png)
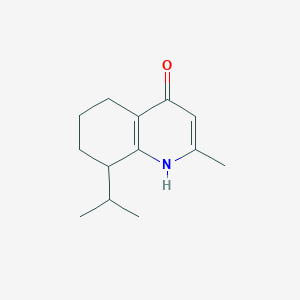

![2,4-dichloro-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide](/img/structure/B2759052.png)
![N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide](/img/structure/B2759053.png)
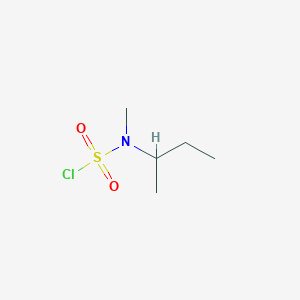
![8-(Benzylamino)-1-azaspiro[4,5]decan-2-one](/img/structure/B2759055.png)
